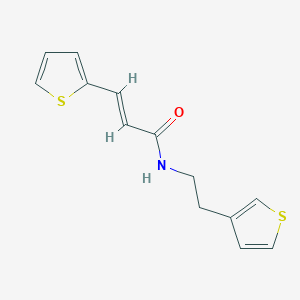![molecular formula C21H22N4O2 B2811105 N-(4-ethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899942-38-2](/img/structure/B2811105.png)
N-(4-ethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C21H22N4O2 and its molecular weight is 362.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
Heterocyclic compounds bearing similar structural motifs have been synthesized for their potential biological activities. Researchers have focused on the creation of new pyridine, pyrazole, pyrimidine, and isoxazole derivatives, exploring their cytotoxic activities against various cell lines. For instance, Mansour et al. (2020) detailed the synthesis of novel diaryl-substituted heterocyclic compounds, evaluating their in vitro cytotoxic activity, which showed promising results compared to standard drugs like doxorubicin (Mansour et al., 2020).
Antimicrobial and Antimycobacterial Activities
The antimicrobial and antimycobacterial properties of novel compounds related to the target molecule have been explored. For example, nicotinic acid hydrazide derivatives synthesized from pyridine carboxillic acid showed significant antimycobacterial activity, indicating the potential of these compounds in developing treatments against microbial infections (R.V.Sidhaye et al., 2011).
Development of Metal Complexes
Research into the development of metal complexes using pyridine and pyrazine derivatives as ligands has been conducted, showcasing the utility of these compounds in coordination chemistry. The formation of copper complexes with pyrazine-containing ligands, for instance, has been investigated for their potential applications in materials science and catalysis (Houser et al., 2013).
Antitumor and Antioxidant Activities
The synthesis of benzothiophenes and related heterocyclic compounds from cyanoacetamide has been explored for their antitumor and antioxidant activities. Such studies aim to develop novel therapeutic agents with improved efficacy and safety profiles. Compounds displaying significant antioxidant activities have been identified, highlighting the potential for further pharmaceutical development (Bialy & Gouda, 2011).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-2-27-18-7-5-17(6-8-18)23-21(26)25-15-14-24-13-3-4-19(24)20(25)16-9-11-22-12-10-16/h3-13,20H,2,14-15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBOVCDNZJLCTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

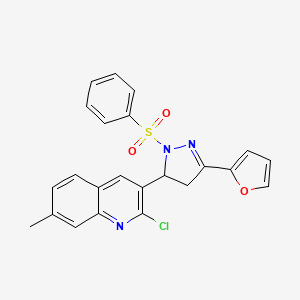
![N-[4-(2-Fluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2811024.png)
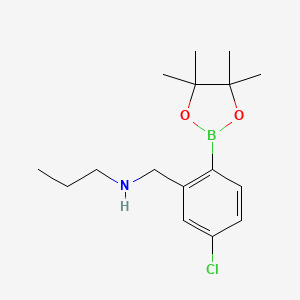


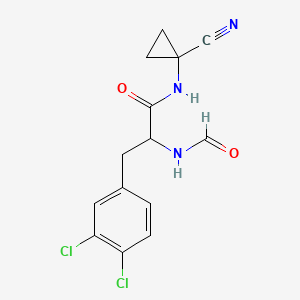
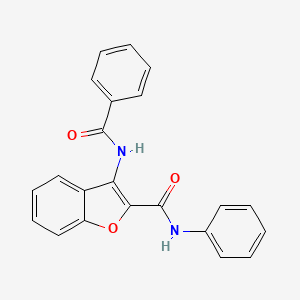
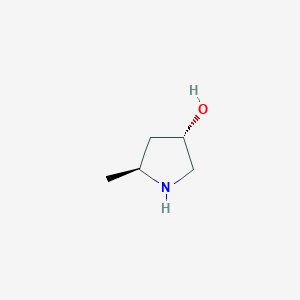
![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2811038.png)
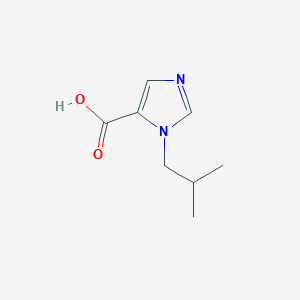
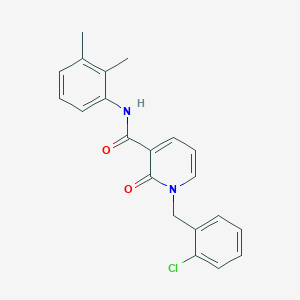
![2-(2-Chloro-6-fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide](/img/structure/B2811041.png)
![3-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]cyclobutan-1-one](/img/structure/B2811042.png)
